molecular formula C20H14N2O2 B2895099 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide CAS No. 871481-11-7

9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide

Cat. No.: B2895099
CAS No.: 871481-11-7
M. Wt: 314.344
InChI Key: AGTDVJKDHOHZNA-UHFFFAOYSA-N
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Description

9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorene core, a pyridine moiety, and a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorene core, followed by the introduction of the pyridine moiety and the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxo-N-(pyridin-2-ylmethyl)-9H-fluorene-2-carboxamide
  • 9-oxo-N-(pyridin-4-ylmethyl)-9H-fluorene-2-carboxamide
  • 9-oxo-N-(quinolin-3-ylmethyl)-9H-fluorene-2-carboxamide

Uniqueness

Compared to similar compounds, 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide exhibits unique properties due to the specific positioning of the pyridine moiety. This positioning can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various research applications.

Properties

IUPAC Name

9-oxo-N-(pyridin-3-ylmethyl)fluorene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19-17-6-2-1-5-15(17)16-8-7-14(10-18(16)19)20(24)22-12-13-4-3-9-21-11-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDVJKDHOHZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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